Zilpaterol hydrochloride

Vue d'ensemble

Description

Le zilpatérol (chlorhydrate) est un agoniste β2 adrénergique principalement utilisé en médecine vétérinaire pour améliorer les performances de croissance du bétail, en particulier des bovins. Commercialisé sous le nom de Zilmax, il est connu pour sa capacité à augmenter la masse musculaire et à améliorer l'efficacité alimentaire en redistribuant l'énergie des graisses vers les tissus musculaires .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le zilpatérol (chlorhydrate) est synthétisé par un processus chimique en plusieurs étapes. La synthèse implique généralement la formation de la structure de base de la benzazépine, suivie de l'introduction de groupes fonctionnels nécessaires à son activité biologique. Les étapes clés comprennent :

- Formation du cycle benzazépine par des réactions de cyclisation.

- Introduction du groupe isopropylamino par des réactions de substitution.

- Hydroxylation pour ajouter le groupe hydroxyle à la position appropriée.

Méthodes de production industrielle : La production industrielle de zilpatérol (chlorhydrate) implique une synthèse chimique à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus comprend :

- Utilisation de réacteurs à haute pression pour la cyclisation.

- Conditions contrôlées de température et de pH pour faciliter des réactions spécifiques.

- Étapes de purification telles que la cristallisation et la chromatographie pour isoler le produit final .

Analyse Des Réactions Chimiques

Types de réactions : Le zilpatérol (chlorhydrate) subit diverses réactions chimiques, notamment :

Oxydation : Conversion des groupes hydroxyles en groupes carbonyles en conditions oxydantes.

Réduction : Réduction des groupes carbonyles en groupes hydroxyles à l'aide d'agents réducteurs.

Substitution : Introduction de groupes fonctionnels par des réactions de substitution nucléophile ou électrophile.

Réactifs et conditions courants :

Oxydation : Réactifs tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Réactifs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Substitution : Conditions impliquant des acides ou des bases forts pour faciliter les réactions de substitution.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers intermédiaires qui sont ensuite traités pour donner le composé actif final, le zilpatérol (chlorhydrate).

4. Applications de la recherche scientifique

Le zilpatérol (chlorhydrate) a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les agonistes β2 adrénergiques et leurs propriétés chimiques.

Biologie : Étudié pour ses effets sur la croissance musculaire et le métabolisme des graisses chez le bétail.

Médecine : Exploré pour des utilisations thérapeutiques potentielles dans des conditions nécessitant une croissance musculaire ou une réduction de la graisse.

Industrie : Utilisé dans le secteur agricole pour améliorer l'efficacité de la production animale.

5. Mécanisme d'action

Le zilpatérol (chlorhydrate) exerce ses effets en se liant aux récepteurs β2 adrénergiques des cellules musculaires et graisseuses. Cette liaison active l'enzyme adénylate cyclase, augmentant les niveaux d'AMP cyclique et activant la protéine kinase A. Le résultat est une synthèse protéique accrue dans les cellules musculaires et une augmentation de la lipolyse dans les cellules graisseuses, conduisant à une masse musculaire accrue et à une réduction du dépôt de graisse .

Composés similaires :

Clenbutérol : Un autre agoniste β2 adrénergique utilisé à des fins similaires mais avec des propriétés pharmacocinétiques différentes.

Ractopamine : Un agoniste β-adrénergique utilisé chez le bétail pour favoriser la maigreur et améliorer l'efficacité alimentaire.

Unicité du zilpatérol (chlorhydrate) : Le zilpatérol (chlorhydrate) est unique en raison de son affinité de liaison spécifique et de son efficacité pour favoriser la croissance musculaire tout en minimisant le dépôt de graisse. Son utilisation aux stades finaux de la production animale le rend particulièrement efficace pour améliorer la qualité et le rendement de la viande .

Applications De Recherche Scientifique

Zilpaterol (hydrochloride) has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study β2 adrenergic agonists and their chemical properties.

Biology: Investigated for its effects on muscle growth and fat metabolism in livestock.

Medicine: Explored for potential therapeutic uses in conditions requiring muscle growth or fat reduction.

Industry: Utilized in the agricultural sector to improve livestock production efficiency.

Mécanisme D'action

Zilpaterol (hydrochloride) exerts its effects by binding to β2 adrenergic receptors on muscle and fat cells. This binding activates the adenylate cyclase enzyme, increasing cyclic AMP levels and activating protein kinase A. The result is enhanced protein synthesis in muscle cells and increased lipolysis in fat cells, leading to greater muscle mass and reduced fat deposition .

Comparaison Avec Des Composés Similaires

Clenbuterol: Another β2 adrenergic agonist used for similar purposes but with different pharmacokinetic properties.

Ractopamine: A β-adrenergic agonist used in livestock to promote leanness and improve feed efficiency.

Uniqueness of Zilpaterol (Hydrochloride): Zilpaterol (hydrochloride) is unique due to its specific binding affinity and efficacy in promoting muscle growth while minimizing fat deposition. Its use in the final stages of livestock production makes it particularly effective in enhancing meat quality and yield .

Activité Biologique

Zilpaterol hydrochloride (ZH) is a β-adrenergic agonist widely used in livestock production to enhance growth performance, feed efficiency, and carcass characteristics. This article delves into the biological activity of ZH, summarizing key research findings, case studies, and data tables that illustrate its effects on animal physiology and meat quality.

This compound primarily acts by stimulating β-adrenergic receptors, which leads to increased protein synthesis and reduced protein degradation in muscle tissues. This mechanism results in enhanced growth rates and improved feed conversion efficiency in cattle. The compound is particularly effective during the final stages of feeding before slaughter.

Effects on Growth Performance

Numerous studies have documented the impact of ZH on growth performance metrics such as average daily gain (ADG) and feed-to-gain ratio (G:F).

- Key Findings :

| Study Reference | Treatment Duration | ADG Increase | G:F Improvement |

|---|---|---|---|

| 35 days | +0.20 kg | +0.029 kg/kg | |

| 20 days | Significant | Significant |

Impact on Carcass Characteristics

ZH supplementation has been shown to influence carcass yield, composition, and tenderness significantly.

- Carcass Yield : Cattle fed with ZH exhibited increased hot carcass weight (HCW) and dressing percentage. For instance, a study found that ZH-treated animals had greater HCW and loin muscle area .

- Fat Composition : The addition of ZH resulted in alterations in fatty acid profiles, with increased levels of certain unsaturated fatty acids such as elaidic and vaccenic acids observed in plasma . However, no significant changes were noted in the long-chain fatty acid concentrations of adipose tissue .

Residue Analysis

The metabolism and residue depletion of ZH have been extensively studied to ensure food safety. Research indicates that:

- Residue concentrations of ZH increase linearly with the duration of administration in tissues such as muscle, kidney, and liver .

- A study using ELISA analysis showed that ZH residues were detectable up to 96 hours post-treatment, with significant differences between control and treated groups .

| Tissue | Residue Detection Time | Concentration Change |

|---|---|---|

| Muscle | Up to 48 hours | Not detected |

| Kidney | Up to 96 hours | Increased linearly |

| Liver | Up to 96 hours | Increased linearly |

Case Studies

- Growth Performance Study : A randomized complete block design involving 384 beef steers demonstrated that ZH significantly improved carcass yield and composition while maintaining feed efficiency .

- Residue Study : In a study assessing the time of ZH supplementation in hair lambs, it was found that longer administration periods resulted in higher residual concentrations in muscle and organs, underscoring the importance of withdrawal periods before slaughter .

Propriétés

Numéro CAS |

119520-06-8 |

|---|---|

Formule moléculaire |

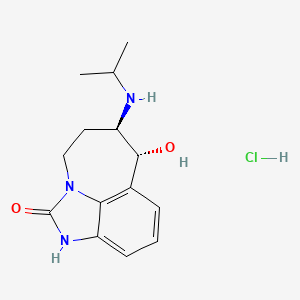

C14H20ClN3O2 |

Poids moléculaire |

297.78 g/mol |

Nom IUPAC |

(9S,10S)-9-hydroxy-10-(propan-2-ylamino)-1,3-diazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one;hydrochloride |

InChI |

InChI=1S/C14H19N3O2.ClH/c1-8(2)15-11-6-7-17-12-9(13(11)18)4-3-5-10(12)16-14(17)19;/h3-5,8,11,13,15,18H,6-7H2,1-2H3,(H,16,19);1H/t11-,13-;/m0./s1 |

Clé InChI |

GIEFXLLRTJNFGT-JZKFLRDJSA-N |

SMILES |

CC(C)NC1CCN2C3=C(C1O)C=CC=C3NC2=O.Cl |

SMILES isomérique |

CC(C)N[C@H]1CCN2C3=C([C@@H]1O)C=CC=C3NC2=O.Cl |

SMILES canonique |

CC(C)NC1CCN2C3=C(C1O)C=CC=C3NC2=O.Cl |

Apparence |

Solid powder |

Key on ui other cas no. |

119520-06-8 |

Pictogrammes |

Acute Toxic; Irritant; Health Hazard |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Zilpaterol hydrochloride; |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does zilpaterol hydrochloride exert its effects on livestock?

A1: this compound functions as a β2-adrenergic agonist. It binds to β2-adrenergic receptors located on the surface of cells, particularly those found in skeletal muscle and adipose tissue. This binding triggers a cascade of intracellular events that ultimately promote protein synthesis and inhibit protein degradation in muscle, leading to increased muscle mass and decreased fat deposition. [, , ]

Q2: What are the downstream effects of this compound binding to β2-adrenergic receptors?

A2: Upon binding to β2-adrenergic receptors, this compound activates adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels activate protein kinase A (PKA), which then phosphorylates and modulates the activity of various proteins involved in muscle protein synthesis and degradation. []

Q3: How does this compound affect muscle fiber composition?

A3: this compound has been shown to influence muscle fiber type composition. Research suggests that it may decrease the proportion of type IIA muscle fibers, which are intermediate in contractile speed and metabolic properties, while increasing the cross-sectional area of type IIX fibers, known for faster contraction speeds and greater reliance on glycolytic metabolism. []

Q4: What is the molecular formula and weight of this compound?

A4: While the provided research papers don't explicitly state the molecular formula and weight of this compound, this information can be readily found in publicly available chemical databases.

Q5: Is there any spectroscopic data available for this compound?

A5: The provided research papers primarily focus on the biological effects and applications of this compound. They do not delve into detailed spectroscopic characterization.

Q6: How does this compound affect the growth performance of cattle?

A6: this compound supplementation has consistently been shown to improve growth performance in cattle. Research indicates that it can significantly increase average daily gain (ADG), final body weight, and feed efficiency (G:F). [, , , , , ]

Q7: What are the effects of this compound on carcass characteristics?

A7: Studies demonstrate that this compound can enhance carcass leanness. It increases hot carcass weight (HCW), dressing percentage, and longissimus muscle area (LMA) while decreasing fat thickness and yield grade. [, , , , , , , ]

Q8: Does this compound impact beef tenderness?

A8: A consistent finding across multiple studies is that this compound supplementation can negatively impact beef tenderness. It increases Warner-Bratzler shear force values, indicating tougher meat. This effect has been observed in various muscles, including the longissimus lumborum, and persists even after extended aging periods. [, , , , , , , , ]

Q9: Does the duration of this compound supplementation influence its effects?

A9: Research suggests that the duration of this compound supplementation can influence its effects. Longer durations of supplementation have been associated with greater increases in HCW and lean yield but may also exacerbate the negative effects on tenderness. [, , , , ]

Q10: Does this compound affect the health of cattle?

A10: While this compound is generally considered safe for use in cattle when administered according to approved guidelines, some studies have raised concerns about potential cardiac effects. One study suggested that it may contribute to left ventricular hypertrophy and potentially increase the risk of cardiac dysfunction. []

Q11: Are there any concerns about this compound residues in meat products?

A11: this compound is subject to strict withdrawal periods to minimize the risk of residues in meat products. Regulatory agencies, such as the FDA, have established maximum residue limits (MRLs) to ensure consumer safety.

Q12: Are there any alternatives to this compound for improving livestock production?

A12: Various other growth-promoting technologies are available for livestock production, including other β-adrenergic agonists, anabolic implants, and nutritional strategies. The choice of technology depends on factors such as the target species, production goals, and regulatory considerations. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.